molecular formula C15H20BNO3 B1463875 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1072812-69-1

7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1463875
M. Wt: 273.14 g/mol
InChI Key: PUMBCQFXUXKTHQ-UHFFFAOYSA-N
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Description

“7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound. The asymmetric unit contains one molecule of 4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine .


Molecular Structure Analysis

The bond lengths are in the expected ranges. Bond angles in the five-membered 1,3,2–dioxaborolane ring are smaller than expected due to the five-membered ring, for instance B1—O1—C1 105.85(8)° and B1—O2—C2 106.20(8)° .

Scientific Research Applications

Application Summary

This compound is used in the synthesis of altenuene, a metabolite from Alternaria fungi. These fungi can contaminate food and feedstuff by producing toxic secondary metabolites, referred to as mycotoxins .

Methods of Application

An optimization of a literature procedure was used for the total synthesis of altenuene. The process involved Suzuki coupling .

Results or Outcomes: The optimized procedure resulted in an efficient total synthesis of altenuene as well as a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis .

2. Crystal Structure Analysis

Methods of Application: The crystal structure was determined using X-ray diffraction .

Results or Outcomes: The bond lengths and angles in the five-membered 1,3,2–dioxaborolane ring were found to be smaller than expected due to the five-membered ring .

3. Use in Isotope Dilution Mass Spectrometry

Methods of Application

An optimization of a literature procedure was used for the total synthesis of the isotope-labeled derivative. The process involved Suzuki coupling .

Results or Outcomes: The optimized procedure resulted in an efficient total synthesis of a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis .

4. Use in Preparation of Medical and Chemical Intermediates

Methods of Application: The specific methods of application can vary widely depending on the target compound being synthesized .

Results or Outcomes: The outcomes can also vary widely, but the use of this compound can often lead to more efficient syntheses or the ability to synthesize new compounds .

5. Use in Isotope Dilution Mass Spectrometry

Methods of Application

An optimization of a literature procedure was used for the total synthesis of the isotope-labeled derivative. The process involved Suzuki coupling .

Results or Outcomes: The optimized procedure resulted in an efficient total synthesis of a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis .

6. Use in Preparation of Medical and Chemical Intermediates

Methods of Application: The specific methods of application can vary widely depending on the target compound being synthesized .

Results or Outcomes: The outcomes can also vary widely, but the use of this compound can often lead to more efficient syntheses or the ability to synthesize new compounds .

properties

IUPAC Name

7-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-10-7-6-8-11(18-5)13(10)17-12/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMBCQFXUXKTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681922
Record name 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

1072812-69-1
Record name 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072812-69-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole using 7-methoxy-1H-indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yamashita, Y Nishizono, S Himekawa, A Iida - Tetrahedron, 2016 - Elsevier
We developed facile one-pot methods for the transformation of 2-arylindoles to polyhydropyrido[1,2-a]indoles and tetracyclic quinazolinones. The copper-catalyzed oxidation of 2-…
Number of citations: 31 www.sciencedirect.com

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